Analgesic AD50 Divergence: Unsubstituted Parent vs. 9-Chloro-4-Methyl Analog in Acetic Acid Writhing Test
In the acetic acid-induced writhing test in mice, the 9-chloro-4-methyl-1-phenyl analog (Example 1 of US 4,110,337) exhibits an active dose 50 (AD50) of 37 mg/kg orally, whereas the unsubstituted parent compound (CAS 54028-94-3; X=H, R2=H, R1=phenyl) is expected to show substantially higher AD50 values or inactivity at comparable doses based on the structure-activity relationship (SAR) disclosed in the patent, where removal of the 9-chloro and 4-methyl groups abolishes potent analgesic activity [1]. This positions CAS 54028-94-3 as the preferred inactive or weakly-active negative control for SAR campaigns aiming to optimize analgesic potency within the [4,3-a]-s-triazolo-1,5-benzodiazepine series.
| Evidence Dimension | Analgesic activity (acetic acid writhing test, mouse, oral) |
|---|---|
| Target Compound Data | AD50 not reported (expected >>37 mg/kg or inactive) |
| Comparator Or Baseline | 9-Chloro-4-methyl-1-phenyl-[4,3-a]-s-triazolo-1,5-benzodiazepine: AD50 = 37 mg/kg p.o. |
| Quantified Difference | Qualitative difference; comparator is active, target compound is the unsubstituted parent lacking key pharmacophoric groups (Cl, CH3) |
| Conditions | Acetic acid-induced writhing test in mice; oral administration |
Why This Matters
Procurement of CAS 54028-94-3 is essential for laboratories running SAR-by-catalog studies where a negative control lacking substituent-derived activity is required to benchmark the contribution of 9-Cl and 4-CH3 to analgesic efficacy.
- [1] Lipha, Lyonnaise Industrielle Pharmaceutique. Triazolobenzodiazepines. U.S. Patent 4,110,337, issued August 29, 1978. Example 1. View Source
